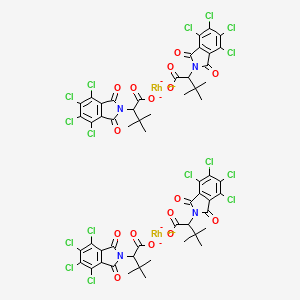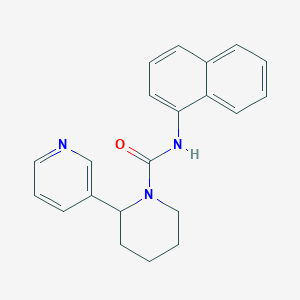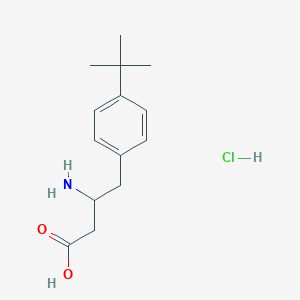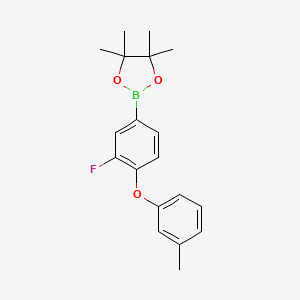![molecular formula C20H25N3O2 B15155412 1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)
1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a nitrophenyl group and a phenylpropyl group attached to a piperazine ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of 1-(4-nitrobenzyl)piperazine with 3-phenylpropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
科学的研究の応用
1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity. The phenylpropyl group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
- 1-Methyl-4-(3-nitrophenyl)piperazine
- 1-Methyl-4-(4-nitrophenyl)piperazine
- 1-(3-Methoxy-4-nitrophenyl)piperazine
Comparison: 1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine is unique due to the presence of both a nitrophenyl and a phenylpropyl group. This combination imparts distinct chemical and biological properties, making it more versatile in research applications compared to its analogs .
特性
分子式 |
C20H25N3O2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
1-[(4-nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C20H25N3O2/c24-23(25)20-10-8-19(9-11-20)17-22-15-13-21(14-16-22)12-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-11H,4,7,12-17H2 |
InChIキー |
RAKOBFULBHOLNO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155329.png)



![6-Chloro-3-[(3-chloro-2-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15155346.png)
![N-(2-fluorophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15155358.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide](/img/structure/B15155371.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15155373.png)


![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B15155421.png)
